molecular formula C11H6Cl2N2O4 B13931045 5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one

5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one

Cat. No.: B13931045
M. Wt: 301.08 g/mol
InChI Key: YHKCEELSSHGNND-UHFFFAOYSA-N
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Description

5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenoxy ring, which is further connected to a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one typically involves the reaction of 2,6-dichloro-4-nitrophenol with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with substituted nucleophiles replacing the chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Various oxidized forms depending on the extent of oxidation.

Scientific Research Applications

5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichloro groups can engage in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitropyridine: Shares the dichloro and nitro groups but lacks the phenoxy and pyridinone moieties.

    4-Nitrophenol: Contains the nitro group attached to a phenol ring but lacks the dichloro and pyridinone components.

Uniqueness

5-(2,6-Dichloro-4-nitrophenoxy)pyridin-2(1H)-one is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both dichloro and nitro groups, along with the pyridinone moiety, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C11H6Cl2N2O4

Molecular Weight

301.08 g/mol

IUPAC Name

5-(2,6-dichloro-4-nitrophenoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H6Cl2N2O4/c12-8-3-6(15(17)18)4-9(13)11(8)19-7-1-2-10(16)14-5-7/h1-5H,(H,14,16)

InChI Key

YHKCEELSSHGNND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1OC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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